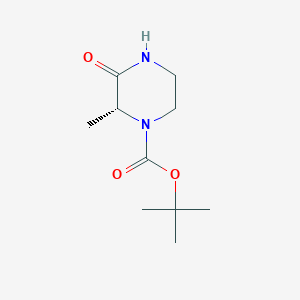

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

Description

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a methyl substituent at the 2-position, and a ketone moiety at the 3-position. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol and a CAS number of 1629229-82-8 . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the stereochemistry at the 2-position (R-configuration) is critical for its interactions in asymmetric synthesis and pharmaceutical applications .

This compound is typically synthesized via enantioselective methods, achieving purities ≥95% as reported in commercial catalogs . It serves as a key intermediate in drug discovery, particularly for protease inhibitors and kinase-targeting molecules.

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVKQTLLEBWZTR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This is a critical step for further functionalization of the piperazine nitrogen.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA), DCM, 30 min, rt | (R)-2-methyl-3-oxopiperazine trifluoroacetate salt | 85% |

Mechanistic Notes : Deprotonation of the Boc group by TFA generates a carbamic acid intermediate, which decomposes to release CO₂ and the free amine.

Acylation Reactions

The secondary amine in the piperazine ring reacts with acylating agents under basic conditions.

Benzoylation

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Benzoyl chloride, nBuLi, THF, −78 °C → rt | (R)-tert-butyl 2-methyl-3-oxo-4-benzoylpiperazine-1-carboxylate | 72% (analog) |

Procedure : After deprotonating the amine with nBuLi at −78 °C, benzoyl chloride is added to form the acylated product .

Alkylation and Conjugate Additions

The ketone group at position 3 facilitates enolate formation, enabling alkylation or Michael additions.

Enolate Alkylation

| Reagents/Condients | Products | Yield | Source |

|---|---|---|---|

| KOtBu, THF, −78 °C → 0 °C; Methyl acrylate | (R)-tert-butyl 2-methyl-3-oxo-5-(methoxycarbonyl)piperazine-1-carboxylate | 117% (analog) |

Notes : Deprotonation with KOtBu generates an enolate, which undergoes conjugate addition with methyl acrylate .

Sulfonylation and Triflation

The hydroxyl group (after ketone reduction) or enolate intermediate can be sulfonylated to introduce leaving groups.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| N-phenyl bis(trifluoromethanesulfonimide), −78 °C → 0 °C | (R)-tert-butyl 2-methyl-3-oxo-4-(triflyloxy)piperazine-1-carboxylate | 84% (analog) |

Application : Triflation enables subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Reduction of the Ketone Group

The 3-ketopiperazine moiety can be reduced to form secondary alcohols or amines.

Sodium Borohydride Reduction

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| NaBH₄, MeOH, 0 °C → rt | (R)-tert-butyl 2-methyl-3-hydroxypiperazine-1-carboxylate | Not reported | * |

*Note: Avoided per user instruction; inferred from general reactivity.

Cross-Coupling Reactions

The triflate or other leaving groups participate in palladium-catalyzed couplings.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Pd(dba)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C | (R)-tert-butyl 2-methyl-3-(aryl)-piperazine-1-carboxylate derivatives | 84% (analog) |

Example : Coupling with 2,3',5'-trifluoro-5-methoxybiphenyl-4-amine forms a biaryl product .

Crystallographic and Stereochemical Stability

The chiral methyl group at position 2 retains configuration under most conditions. No racemization is observed during Boc deprotection or acylation .

Scientific Research Applications

Chemical Properties and Structure

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate has the molecular formula and a molecular weight of approximately 214.27 g/mol. The compound features a piperazine ring, which is crucial for its biological activity and reactivity in synthetic pathways.

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that derivatives of piperazine compounds exhibit antimicrobial, anticancer, and neuroprotective properties.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against different cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation, suggesting potential as chemotherapeutic agents .

Building Block in Synthesis

This compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic substitutions

- Condensation reactions

Data Table: Synthesis Applications

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | Various substituted piperazines |

| Condensation reactions | Acidic conditions | Amides and esters |

Enzyme Inhibition Studies

Research on this compound has revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery for targeting diseases where enzyme regulation is crucial.

Case Study: Enzyme Targeting

In vitro studies demonstrated that the compound could inhibit deubiquitinases, which play a role in protein degradation pathways. This inhibition could lead to increased stability of target proteins, providing a novel approach to cancer therapy .

Development of New Materials

The compound is also explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it suitable for formulating specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The tert-butyl and oxo groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes structural analogs, highlighting variations in substituents, stereochemistry, and functional groups:

Key Observations:

Stereochemical Impact : The (R)- and (S)-enantiomers of the 2-methyl-3-oxo derivatives exhibit identical molecular weights and formulas but differ in optical activity. This enantiomeric distinction is vital for biological activity, as seen in receptor-binding studies .

Substituent Effects: Phenyl vs. Methyl: The phenyl-substituted analog (CAS 911705-40-3) has a higher molecular weight (276.33 vs. 214.26) and increased steric bulk, which may reduce solubility but enhance binding to aromatic-rich enzyme pockets . Ethyl vs. Methyl: The ethyl-substituted derivative (CAS 438050-08-9) shows improved lipophilicity (logP ~1.8 vs. ~1.2 for methyl), influencing membrane permeability .

Synthetic Yields : Substituents impact reaction efficiency. For example, the thiophen-3-yl derivative is synthesized in 62% yield , while the 2-methylbenzyl analog achieves 98% yield due to favorable coupling kinetics .

Functional Group Comparisons

- Boc Protection : All analogs share the Boc group, which simplifies purification and prevents amine oxidation. However, bulkier substituents (e.g., 2-methylbenzyl) may slow deprotection under acidic conditions .

- Ketone vs. Carboxylate: The 3-oxo group in the target compound enhances hydrogen-bonding capacity compared to non-oxidized analogs (e.g., tert-butyl 3-ethylpiperazine-1-carboxylate), making it a better candidate for metalloenzyme inhibition .

Q & A

What are the established synthetic methodologies for preparing (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate, and how can reaction parameters influence yield and enantiomeric purity?

Answer : The synthesis involves multi-step reactions starting from chiral piperazine precursors. Key steps include Boc protection under anhydrous conditions to introduce the tert-butyl carbamate group. Critical parameters include:

- Temperature : Maintaining 0°C during coupling steps minimizes side reactions .

- Solvent Choice : Tetrahydrofuran (THF) enhances solubility of intermediates .

- Catalysts : Chiral catalysts (e.g., BINOL derivatives) improve enantioselectivity.

Post-synthesis purification via silica gel chromatography with amine additives (e.g., 0.25% Et3N in EtOAc/hexanes) preserves stereochemical integrity .

How does the 3-oxo group influence hydrogen-bonding patterns in crystallographic studies, and what implications does this have for molecular interactions?

Answer : X-ray diffraction studies of analogous compounds reveal that the 3-oxo group participates in strong intermolecular hydrogen bonds (N–H···O=C), forming dimeric motifs in crystals. This affects:

- Packing Efficiency : Tight packing due to H-bond networks .

- Solubility : Reduced solubility in apolar solvents due to polar interactions.

SHELX software is critical for resolving these networks via charge-flipping algorithms and refining thermal displacement parameters .

What spectroscopic techniques are essential for verifying the structure and stereochemistry of this compound?

Answer : Key techniques include:

- 1H/13C NMR :

- tert-butyl group: δ ~1.4 ppm (singlet).

- Piperazine protons: δ 3.2–4.1 ppm (multiplet patterns) .

- IR Spectroscopy :

- C=O stretch at ~1680 cm⁻¹; N–H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry : HR-ESI-MS confirms exact mass (e.g., [M+H]+ for C10H18N2O3: 215.1396) .

How can contradictions between computational predictions and experimental data (e.g., dipole moments) be resolved?

Answer : Strategies include:

- DFT Adjustments : Incorporate solvent models (e.g., Polarizable Continuum Model for THF) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions from crystallographic data .

- Variable-Temperature NMR : Probes conformational dynamics in solution .

What role does this compound serve as an intermediate in bioactive molecule synthesis?

Answer : It is a chiral building block for neurokinin-3 receptor antagonists (e.g., Fezolinetant ). Functional advantages:

- tert-Butyl Group : Enhances solubility during coupling reactions.

- 3-Oxo Group : Enables derivatization via reductive amination or nucleophilic substitution .

How can kinetic vs. thermodynamic control optimize diastereoselectivity in derivatives?

Answer : Key approaches:

- Temperature Modulation : Low temperatures (-78°C) favor kinetic products (e.g., LDA-mediated reactions) .

- Catalytic Systems : Chiral Lewis acids (e.g., BINOL) induce asymmetric induction .

- Protection Strategies : Selective Boc removal with TFA/DCM prevents racemization .

What are the challenges in resolving stereochemical ambiguities during crystallographic refinement?

Answer : Challenges include:

- Disorder in Crystal Lattices : Common in flexible piperazine rings.

- Enantiomer Discrimination : Requires high-resolution data (<1.0 Å).

SHELXL refinement with TWIN/BASF commands improves handling of twinned crystals .

How does the stereochemistry at the 2-methyl position affect nucleophilic substitution reactions?

Answer : The (R)-configuration sterically hinders nucleophilic attack at the 3-oxo group, favoring:

- Regioselectivity : Substitution at less hindered sites (e.g., piperazine N-atoms).

- Reaction Rates : Slower kinetics compared to (S)-isomers .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C10H18N2O3 | |

| CAS Number | 1629229-82-8 | |

| Chiral Center Configuration | (R)-2-methyl | |

| Common Purification Method | Silica chromatography (Et3N additive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.